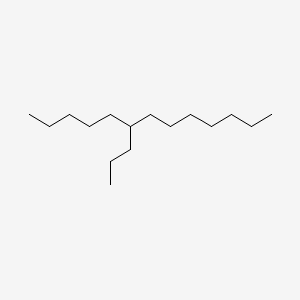

6-Propyltridecane

説明

6-Propyltridecane (CAS: 55045-10-8) is a branched alkane with the molecular formula C₁₆H₃₄. Its structure consists of a 13-carbon tridecane backbone with a propyl group (-CH₂CH₂CH₃) attached to the sixth carbon atom. This compound is part of the broader class of aliphatic hydrocarbons, which are characterized by their saturated carbon chains and nonpolar nature.

特性

CAS番号 |

55045-10-8 |

|---|---|

分子式 |

C16H34 |

分子量 |

226.44 g/mol |

IUPAC名 |

6-propyltridecane |

InChI |

InChI=1S/C16H34/c1-4-7-9-10-12-15-16(13-6-3)14-11-8-5-2/h16H,4-15H2,1-3H3 |

InChIキー |

HMKBVDFFYNUAKM-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(CCC)CCCCC |

製品の起源 |

United States |

準備方法

The synthesis of 6-Propyltridecane can be achieved through various organic synthesis routes. One common method involves the alkylation of tridecane with a propyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions to prevent side reactions .

Industrial production methods may involve catalytic hydrogenation of longer-chain alkenes or alkynes, followed by fractional distillation to isolate the desired compound .

化学反応の分析

6-Propyltridecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:

科学的研究の応用

6-Propyltridecane has several applications in scientific research and industry:

Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.

Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.

Industry: It is utilized as a solvent and in the formulation of lubricants and surfactants.

作用機序

The mechanism of action of 6-Propyltridecane varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 6-propyltridecane, it is essential to compare it with structurally analogous alkanes, focusing on molecular architecture, physicochemical properties, and biological roles. Below is a detailed analysis:

Structural Isomers and Homologs

The following table highlights key structural and functional differences between 6-propyltridecane and its analogs:

Physicochemical Properties

- Lower melting point compared to linear hexadecane due to reduced van der Waals interactions.

- Higher volatility relative to straight-chain analogs.

Research Findings and Implications

Seed Germination Inhibition

In a 2021 study, 6-propyltridecane showed a significant positive correlation with delayed germination (T₅₀) in seeds (correlation coefficient: +0.791 with R-isomers of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one).

Contrast with Promoters of Germination

In the same study, compounds like cis-11-octadecenoic acid methyl ester accelerated germination (correlation coefficient: -0.486 with T₅₀), highlighting the antagonistic roles of different hydrocarbons in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。